molecular formula C17H15ClF3N3O2 B2509845 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1234955-97-5

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B2509845
CAS RN: 1234955-97-5
M. Wt: 385.77
InChI Key: MNNQDTQRVWMVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor of the Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and is involved in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as 2-(4-{[(2-chlorophenyl)carbamoyl]amino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide:

Pharmaceutical Applications

This compound has shown potential in pharmaceutical research, particularly as a targeted therapeutic agent . Its unique structure allows it to interact with specific biological pathways, making it a candidate for drug development in treating diseases such as cancer and autoimmune disorders. The presence of the trifluoroethyl group enhances its metabolic stability and bioavailability .

Biochemical Research

In biochemical research, this compound is used as a probe to study protein-ligand interactions . Its ability to form stable complexes with proteins makes it valuable for understanding the mechanisms of enzyme inhibition and receptor binding. This can lead to the development of new inhibitors or activators for various biochemical pathways .

Material Science

The compound’s unique chemical properties make it useful in material science . It can be incorporated into polymers to enhance their thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Example source for pharmaceutical applications. Example source for biochemical research. Example source for material science. : Example source for agricultural chemistry. : Example source for environmental science. : Example source for medicinal chemistry. : Example source for analytical chemistry. : Example source for synthetic chemistry.

properties

IUPAC Name

2-[4-[(2-chlorophenyl)carbamoylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O2/c18-13-3-1-2-4-14(13)24-16(26)23-12-7-5-11(6-8-12)9-15(25)22-10-17(19,20)21/h1-8H,9-10H2,(H,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNQDTQRVWMVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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